2-Cyclopropylthiazole-5-carboxamide
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Overview
Description
2-Cyclopropylthiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a cyclopropyl group and a carboxamide group. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylthiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with thioamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as Raney nickel can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylthiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated thiazoles or substituted amides.
Scientific Research Applications
2-Cyclopropylthiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylthiazole-5-carboxamide
- 2-Methylthiazole-5-carboxamide
- 2-Trifluoromethylthiazole-5-carboxamide
Uniqueness
2-Cyclopropylthiazole-5-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug development .
Properties
Molecular Formula |
C7H8N2OS |
---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C7H8N2OS/c8-6(10)5-3-9-7(11-5)4-1-2-4/h3-4H,1-2H2,(H2,8,10) |
InChI Key |
TWTPVZYSYSHUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(S2)C(=O)N |
Origin of Product |
United States |
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